4-Aminooxan-3-ol hydrochloride
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Overview
Description
4-Aminooxan-3-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is also known by its IUPAC name, 4-aminotetrahydro-2H-pyran-3-ol hydrochloride . This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a tetrahydropyran ring. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminooxan-3-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by hydrolysis and subsequent formation of the hydrochloride salt . The reaction conditions often include the use of reducing agents like hydrogen gas in the presence of a catalyst, such as palladium on carbon, and acidic conditions to facilitate the hydrolysis step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Aminooxan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted compounds with different functional groups .
Scientific Research Applications
4-Aminooxan-3-ol hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Aminooxan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Aminooxan-3-ol hydrochloride can be compared with other similar compounds, such as:
4-Aminotetrahydropyran-3-ol hydrochloride: This compound has a similar structure but may exhibit different chemical properties and reactivity.
3-Amino-1,5-anhydro-2,3-dideoxy-D-threo-pentitol hydrochloride: Another structurally related compound with distinct biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile compound for various research applications .
Properties
IUPAC Name |
4-aminooxan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXXMEFWSWRREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215941-06-3 |
Source
|
Record name | rac-(3R,4S)-4-aminooxan-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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